

Application Notes and Protocols for TCO-PEG1-Val-Cit-PABC-PNP Conjugation

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Compound of Interest

Compound Name: TCO-PEG1-Val-Cit-PABC-PNP

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The **TCO-PEG1-Val-Cit-PABC-PNP** linker is a sophisticated, cleavable linker system designed for the development of advanced antibody-drug conjugates (ADCs). This linker facilitates the conjugation of a cytotoxic payload to an antibody, enabling targeted delivery to cancer cells. Its multi-component design ensures stability in circulation, specific intracellular release of the payload, and potent therapeutic activity. This document provides detailed protocols and application notes for the successful conjugation of this linker system.

The linker comprises several key functional units:

- trans-Cyclooctene (TCO): A strained alkyne that enables a bioorthogonal "click chemistry"
 reaction with a tetrazine-modified antibody for precise and efficient conjugation.[1]
- Polyethylene Glycol (PEG1): A single hydrophilic PEG spacer that improves the solubility and reduces potential aggregation of the resulting ADC.[1]
- Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically recognized and cleaved by the lysosomal enzyme Cathepsin B, which is often upregulated in tumor cells.[2][3] This ensures the targeted release of the payload within the cancer cell.



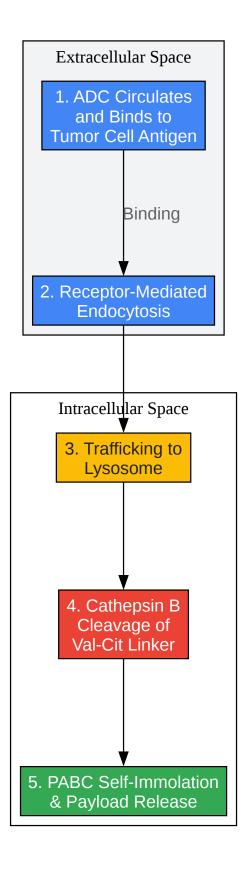
- p-Aminobenzyl Carbamate (PABC): A self-immolative spacer that, upon cleavage of the Val-Cit linker, spontaneously releases the unmodified, active cytotoxic payload.[2][4]
- p-Nitrophenyl (PNP) Ester: A reactive group designed for efficient conjugation to a primary or secondary amine on the cytotoxic payload, forming a stable carbamate bond.[5][6]

Mechanism of Action

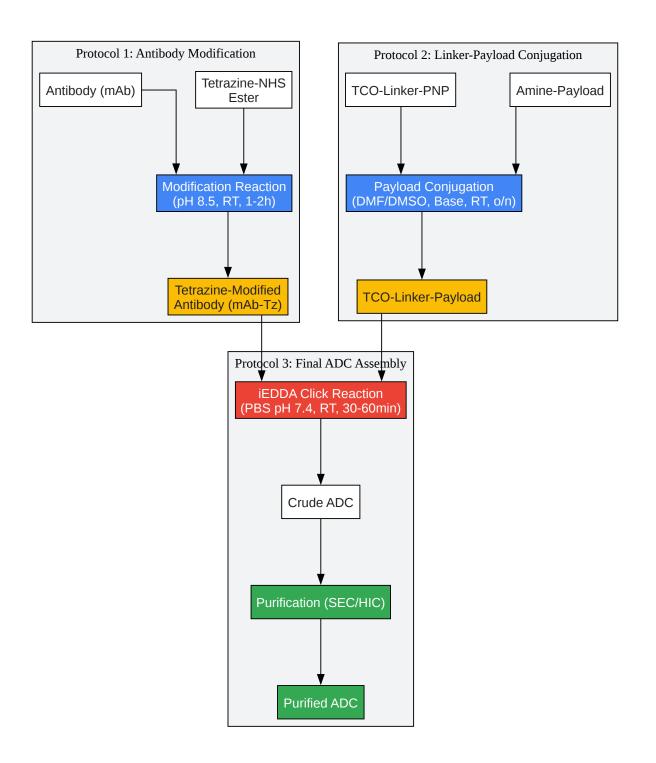
The therapeutic action of an ADC constructed with the **TCO-PEG1-Val-Cit-PABC-PNP** linker is a precisely orchestrated, multi-step process.

- Circulation and Targeting: The ADC circulates in the bloodstream, with the stable linker
 preventing premature release of the cytotoxic drug. The antibody component specifically
 targets and binds to antigens on the surface of cancer cells.[6]
- Internalization: Upon binding, the cancer cell internalizes the ADC through receptor-mediated endocytosis.[7]
- Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic cellular compartment containing various enzymes.
- Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide of the linker.[2][4]
- Payload Release: The cleavage of the Val-Cit amide bond triggers the spontaneous 1,6elimination of the PABC spacer, leading to the release of the active cytotoxic payload inside the target cell.[2] This intracellular release mechanism enhances the therapeutic window by maximizing efficacy on target cells while minimizing systemic toxicity.









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